4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group, a thienopyrimidine core, and a phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, where the dichlorophenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions (temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Properties
Molecular Formula |
C23H20Cl2N4S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H20Cl2N4S/c1-15-20(16-5-3-2-4-6-16)21-22(26-14-27-23(21)30-15)29-11-9-28(10-12-29)17-7-8-18(24)19(25)13-17/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
VNEPJIIVVTYOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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